1-Bromo-3-butoxy-5-fluorobenzene
CAS No.:
Cat. No.: VC13481336
Molecular Formula: C10H12BrFO
Molecular Weight: 247.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrFO |
|---|---|
| Molecular Weight | 247.10 g/mol |
| IUPAC Name | 1-bromo-3-butoxy-5-fluorobenzene |
| Standard InChI | InChI=1S/C10H12BrFO/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 |
| Standard InChI Key | OCKVQUURBASQNE-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC(=CC(=C1)Br)F |
| Canonical SMILES | CCCCOC1=CC(=CC(=C1)Br)F |
Introduction
1-Bromo-3-butoxy-5-fluorobenzene is an organic compound with the molecular formula C₁₀H₁₂BrFO. It is a derivative of benzene, featuring a bromine atom at the first position, a butoxy group at the third position, and a fluorine atom at the fifth position of the benzene ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in both synthetic organic chemistry and industrial applications.
Synthesis Methods
Several synthetic routes can be employed to prepare 1-Bromo-3-butoxy-5-fluorobenzene. These methods typically involve nucleophilic substitution reactions or electrophilic aromatic substitution reactions. For industrial production, continuous flow processes may be utilized to enhance yield and purity, employing tubular reactors for diazotization reactions.
Applications and Research Findings
1-Bromo-3-butoxy-5-fluorobenzene has several applications due to its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in different chemical environments. Additionally, studies may explore its binding affinity with biological targets, which could provide insights into its potential therapeutic uses.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-3-butoxy-5-fluorobenzene | C₁₀H₁₂BrFO | Contains a butoxy group and fluorine |
| 1-Bromo-3-chloro-5-fluorobenzene | C₆H₄BrClF | Contains chlorine instead of butoxy group |
| 1-Bromo-3-fluorobenzene | C₆H₄BrF | Lacks the butoxy group, making it less hydrophobic |
| 1-Bromo-3-butoxybenzene | C₉H₁₁BrO | Lacks fluorine; simpler structure |
| 1-Bromo-3-butoxy-5-methylbenzene | C₁₁H₁₅BrO | Contains a methyl group instead of fluorine |
Biological Activity and Potential Therapeutic Applications
While specific biological activities of 1-Bromo-3-butoxy-5-fluorobenzene are not extensively documented, compounds with similar structures often exhibit significant interactions with biological targets. The presence of halogens can enhance lipophilicity and influence pharmacokinetic properties, making such compounds potential candidates in drug discovery and development. Further studies are needed to elucidate its specific biological mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
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